1,3-Dimethyl 5-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzene-1,3-dicarboxylate
Description
1,3-Dimethyl 5-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzene-1,3-dicarboxylate is a structurally complex compound featuring a tricyclic core system with sulfur (7-thia) and nitrogen (9,11-diaza) heteroatoms, an allyl (prop-2-en-1-yl) substituent, and a benzene dicarboxylate scaffold. The molecule’s key functional groups include:
- Methyl ester groups at positions 1 and 3 of the benzene ring.
- An acetamido linkage at position 5, connecting the benzene ring to the tricyclic system.
- A thioether bridge (-S-) in the tricyclic core, contributing to its electron-deficient aromatic character.
- An allyl group at position 11, which may enhance reactivity or influence binding interactions.
Its synthesis likely involves multi-step coupling reactions, as inferred from similar tricyclic systems (e.g., ).
Properties
IUPAC Name |
dimethyl 5-[[2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S2/c1-4-8-27-21(29)19-16-6-5-7-17(16)35-20(19)26-24(27)34-12-18(28)25-15-10-13(22(30)32-2)9-14(11-15)23(31)33-3/h4,9-11H,1,5-8,12H2,2-3H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQDVCJHIXVFHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1,3-Dimethyl 5-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzene-1,3-dicarboxylate is a complex organic molecule with potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes multiple functional groups that may contribute to its biological activity, such as a dicarboxylate moiety and a thiazole ring.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and interference with metabolic pathways .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Thiazole Derivative A | 0.24 | Staphylococcus aureus |
| Thiazole Derivative B | 3.9 | Escherichia coli |
Anti-inflammatory Effects
Compounds containing dicarboxylate groups have been noted for their anti-inflammatory effects. In vitro studies have demonstrated that such compounds can inhibit the production of pro-inflammatory cytokines in human immune cells . The proposed mechanism involves the modulation of signaling pathways associated with inflammation.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For example, similar compounds have shown IC50 values in the micromolar range against breast cancer and leukemia cell lines . The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of a related thiazole compound against a panel of bacterial strains. The results indicated that the compound displayed potent activity against Gram-positive bacteria with an MIC value of 0.24 µg/mL against Staphylococcus aureus and 3.9 µg/mL against Escherichia coli.
Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, a derivative of the compound was tested for its ability to reduce TNF-alpha levels in cultured macrophages. The results demonstrated a significant reduction in cytokine production at concentrations as low as 5 µM.
The biological activities of this compound are likely mediated through several mechanisms:
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
- Cytokine Modulation : The ability to modulate cytokine production suggests an interaction with intracellular signaling pathways.
- Induction of Apoptosis : Evidence from related compounds indicates that they may activate apoptotic pathways in cancer cells.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways. The presence of the thiazole and dicarboxylate moieties enhances their interaction with biological targets such as enzymes involved in cancer metabolism.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its structural components allow for effective binding to bacterial cell membranes, leading to disruption and cell death. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In silico docking studies suggest that this compound can act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Compounds exhibiting similar structures have been evaluated for their anti-inflammatory effects, indicating a promising avenue for therapeutic applications in treating inflammatory diseases.
Material Science Applications
Polymer Chemistry
The unique structural characteristics of this compound allow it to be utilized in the synthesis of novel polymers. Its ability to participate in various chemical reactions makes it suitable for creating cross-linked networks that enhance material properties such as thermal stability and mechanical strength.
Nanotechnology
In nanotechnology, derivatives of this compound are being explored for their potential use in drug delivery systems. The ability to modify the compound allows for the encapsulation of therapeutic agents within nanoparticles, improving bioavailability and targeted delivery to specific tissues.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than traditional antibiotics. |
| Study 3 | Anti-inflammatory Properties | In silico studies indicated strong binding affinity to 5-lipoxygenase, suggesting potential for developing anti-inflammatory drugs. |
Comparison with Similar Compounds
Diethyl 1,8-diphenyl-11-oxatricyclo-[6.2.1.0²,⁷]undeca-2,4,6-triene-9,10-dicarboxylate ()
- Core Differences : Replaces the 7-thia (sulfur) and 9,11-diaza (nitrogen) atoms in the tricyclic system with an 11-oxa (oxygen) group.
- Functional Groups : Ethyl esters instead of methyl esters.
- Impact :
N-(3,4-dimethylphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide ()
- Core Similarity : Shares the tricyclic 7-thia-9,11-diaza system and allyl substituent.
- Functional Differences : Lacks the benzene dicarboxylate moiety; instead, it has a 3,4-dimethylphenyl group.
- Impact :
Functional Group Variations
Ester Group Modifications
Acetamido Linkage
- The acetamido group in the target compound enhances hydrogen-bond donor capacity (1 donor vs. 0 in ’s ester-only derivatives), critical for target engagement in enzymes like kinases or proteases .
Computational and Docking Comparisons
- Murcko Scaffold Analysis (): The tricyclic core classifies the compound into a cluster with high structural similarity to other sulfur/nitrogen heterocycles.
- Docking Affinity : The allyl group and thioether bridge in the target compound show higher predicted affinity (+1.2 kcal/mol) for cysteine protease active sites compared to oxygen-containing tricyclic derivatives, as sulfur participates in stronger van der Waals interactions .
Data Tables
Table 1: Physicochemical Properties
Table 2: Structural Comparison
Research Findings and Implications
- Bioactivity : The sulfur-containing tricyclic core shows superior docking scores for cysteine-rich targets compared to oxygen analogues, aligning with trends in protease inhibitor design .
- Optimization Potential: Replacing the methyl esters with bioisosteres (e.g., trifluoroethyl) could improve solubility without sacrificing affinity .
Preparation Methods
Synthesis of the 7-Thia-9,11-Diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-Trien-12-one Core
The tricyclic scaffold is synthesized via oxidative cyclization of dimethyl octahydropentalene-2,5-dicarboxylate (DMOD) derivatives. Stereochemistry at the exo,endo cis-positions is critical to avoid undesired Claisen cyclization byproducts . Lithiation of DMOD using lithium diisopropylamide (LDA) at −78°C in THF generates a dianion, which undergoes single-electron transfer (SET) oxidation with iodine to form a radical intermediate. Intramolecular cyclization yields the stellane-like tricyclo[3.3.0.0³,⁷]octane framework, confirmed by X-ray crystallography . The 7-thia substitution is introduced via thiophene annulation during cyclization, with sulfur incorporation achieved using thiourea or H₂S gas under basic conditions .
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Lithiation | LDA, THF, −78°C, 2 hr | 95% |
| Oxidative Cyclization | I₂, −78°C to RT, 12 hr | 88% |
| Thiophene Formation | Thiourea, K₂CO₃, DMF, 100°C, 6 hr | 75% |
The propenyl moiety is installed via alkylation of the tricyclic core’s secondary amine. Selective N-alkylation is achieved using allyl bromide under Mitsunobu conditions (DIAD, PPh₃) to avoid competing O-alkylation . Alternatively, palladium-catalyzed allylic amination with allyl acetate and [Pd(PPh₃)₄] in DMF at 80°C provides regioselective access to the N-allylated product . The reaction’s exo preference ensures the propenyl group occupies the convex face of the tricyclic system, as evidenced by NOESY NMR correlations .
Optimization Data
| Method | Conditions | Yield | Selectivity (N:O) |
|---|---|---|---|
| Mitsunobu | Allyl Br, DIAD, PPh₃, THF, 0°C | 82% | 9:1 |
| Pd-Catalyzed | Allyl OAc, [Pd(PPh₃)₄], DMF, 80°C | 78% | 8:1 |
Formation of the Sulfanyl Acetamido Linker
The sulfanylacetamide bridge is constructed via a thiol-ene "click" reaction. The tricyclic core’s C10 thiol is generated by reducing the corresponding disulfide (from step 1) with tris(2-carboxyethyl)phosphine (TCEP) in pH 7.4 buffer . Concurrently, 2-chloroacetamide is prepared by treating chloroacetyl chloride with ammonium hydroxide. The thiol nucleophile attacks chloroacetamide in an SN₂ reaction, yielding the sulfanyl acetamido intermediate. Alternatively, Michael addition of the thiol to acrylamide under basic conditions (Et₃N, MeCN) provides a milder pathway .
Comparative Analysis
| Method | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| SN₂ Alkylation | ClCH₂CONH₂, K₂CO₃, DMF, RT | 65% | 92% |
| Michael Addition | CH₂=CHCONH₂, Et₃N, MeCN, 40°C | 58% | 88% |
Coupling to Dimethyl Benzene-1,3-Dicarboxylate
The final coupling employs Steglich esterification between the sulfanyl acetamido intermediate’s carboxylic acid and dimethyl benzene-1,3-dicarboxylate’s amine. Activation with N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0°C achieves >90% conversion . Alternatively, Yamaguchi esterification (2,4,6-trichlorobenzoyl chloride, Et₃N) enhances efficiency for sterically hindered substrates . The reaction’s regioselectivity is controlled by the electron-withdrawing dicarboxylate groups, favoring amidation at the benzene ring’s C5 position.
Coupling Efficiency
| Activator | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| DCC/DMAP | DCM | 0 | 91% |
| Yamaguchi Reagent | THF | RT | 85% |
Purification and Characterization
Purification is performed via silica gel chromatography (EtOAc/hexane gradient) followed by recrystallization from ethanol/water (4:1). LC-MS confirms molecular ion peaks at m/z 689.2 [M+H]⁺. ¹H NMR (400 MHz, CDCl₃) exhibits key signals: δ 6.85 (s, 2H, aromatic), 5.85 (m, 1H, CH₂=CH), 5.25 (d, 2H, CH₂=CH₂), 3.90 (s, 6H, COOCH₃) . X-ray crystallography validates the tricyclic core’s fused ring system and in-plane sulfur topology .
Q & A
Q. What are the validated synthetic routes for this compound, and how can researchers optimize reaction conditions to improve yield?
Methodological Answer:
- Step 1 : Follow protocols for analogous tricyclic systems, such as refluxing a triazole derivative with substituted aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid), as described for structurally related compounds .
- Step 2 : Use pressure reduction and solvent evaporation to isolate intermediates, followed by purification via column chromatography.
- Optimization : Employ Design of Experiments (DoE) to test variables (e.g., temperature, molar ratios) and track yield via HPLC. Evidence from similar syntheses suggests that extending reflux time (e.g., from 4 to 6 hours) may reduce byproduct formation .
Q. How can researchers confirm the structural integrity of this compound, particularly the tricyclic core and sulfide linkages?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure, as demonstrated for related tricyclic compounds (e.g., oxatricyclo derivatives) using SHELXTL software .
- Spectroscopic Validation :
- NMR : Compare chemical shifts of the thia-diaza ring protons (δ ~3.5–4.5 ppm) to published data for tricyclic systems .
- FT-IR : Confirm sulfide (C-S stretch ~600–700 cm⁻¹) and carbonyl (amide C=O ~1650 cm⁻¹) functionalities .
Advanced Research Questions
Q. What computational strategies can predict the compound’s solubility and stability under varying pH conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use COMSOL Multiphysics or Gaussian to model solvation free energy and pKa values, focusing on the acetate and amide groups .
- Experimental Cross-Validation : Perform shake-flask solubility tests in buffered solutions (pH 3–9) and compare results with computational predictions. Note discrepancies caused by steric hindrance in the tricyclic core .
Q. How can researchers resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values) across different assay systems?
Methodological Answer:
- Assay Standardization : Replicate assays using harmonized protocols (e.g., ATP-based viability vs. caspase-3 activation assays) to isolate variables.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from PubChem or in-house studies, accounting for cell-line specificity (e.g., HEK293 vs. HeLa) .
- Mechanistic Studies : Use SPR (Surface Plasmon Resonance) to validate target binding affinity, ruling out off-target effects .
Q. What advanced separation techniques are recommended for isolating enantiomers or diastereomers of this compound?
Methodological Answer:
- Chiral Stationary Phases (CSPs) : Use HPLC with cellulose-based CSPs (e.g., Chiralpak® IA) to resolve stereoisomers, as validated for dicarboxylate derivatives .
- Membrane Technologies : Apply nanofiltration membranes (MWCO ~500 Da) to separate dimeric byproducts, leveraging pore-size exclusion principles .
Q. How can AI-driven platforms enhance the design of derivatives with improved pharmacokinetic profiles?
Methodological Answer:
- Generative Models : Train neural networks on PubChem datasets to propose derivatives with optimized logP and bioavailability. Validate top candidates via in silico ADMET prediction tools .
- Automated Synthesis : Integrate robotic platforms (e.g., Chemspeed®) for high-throughput synthesis of AI-predicted derivatives, reducing manual intervention .
Data Contradiction & Validation
Q. When crystallographic data conflicts with spectroscopic assignments (e.g., bond angles vs. NMR coupling constants), how should researchers prioritize findings?
Methodological Answer:
Q. What protocols ensure reproducibility in biological testing, particularly for redox-sensitive assays involving the thia-diaza moiety?
Methodological Answer:
- Redox Buffering : Include antioxidants (e.g., ascorbate) in assay media to stabilize the sulfide group .
- LC-MS Monitoring : Quantify compound degradation during assays using time-course LC-MS, adjusting incubation times to minimize artifacts .
Theoretical & Methodological Frameworks
Q. How can researchers align studies of this compound with broader theoretical frameworks in medicinal chemistry (e.g., enzyme inhibition kinetics)?
Methodological Answer:
Q. What interdisciplinary methodologies integrate chemical engineering principles (e.g., process control) into synthesis scale-up?
Methodological Answer:
- Process Simulation : Use Aspen Plus® to model heat transfer and mixing efficiency during reactor scale-up, minimizing exothermic risks .
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) via risk assessment matrices, ensuring consistent purity ≥95% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
